molecular formula C30H22O9 B15135544 3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B15135544
M. Wt: 526.5 g/mol
InChI Key: ZTBCHWXMVILHMY-UHFFFAOYSA-N
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Description

3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. The key steps include:

    Condensation Reactions: Initial condensation of phenolic aldehydes with acetophenones under basic conditions to form chalcones.

    Cyclization: The chalcones undergo cyclization in the presence of acids to form flavonoid structures.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced flavonoid derivatives.

    Substitution Products: Alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antioxidant Activity: Studied for its potential to neutralize free radicals.

    Enzyme Inhibition: Investigated for its ability to inhibit enzymes like tyrosinase.

Medicine

    Anti-inflammatory: Potential use in reducing inflammation.

    Anticancer: Research on its ability to inhibit cancer cell growth.

Industry

    Food Additives: Used as natural antioxidants in food preservation.

    Cosmetics: Incorporated into skincare products for its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through:

    Antioxidant Mechanism: Neutralizing free radicals by donating hydrogen atoms.

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Signal Pathways: Modulating various cellular signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Studied for its neuroprotective effects.

Uniqueness

3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other flavonoids .

Properties

Molecular Formula

C30H22O9

Molecular Weight

526.5 g/mol

IUPAC Name

3-[1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H22O9/c31-17-5-1-15(2-6-17)11-22(28(37)21-10-9-19(33)12-23(21)35)26-29(38)27-24(36)13-20(34)14-25(27)39-30(26)16-3-7-18(32)8-4-16/h1-10,12-14,22,31-36H,11H2

InChI Key

ZTBCHWXMVILHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O

Origin of Product

United States

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